Naphthalen-2-yl(m-tolyl)sulfane
Description
Properties
Molecular Formula |
C17H14S |
|---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
2-(3-methylphenyl)sulfanylnaphthalene |
InChI |
InChI=1S/C17H14S/c1-13-5-4-8-16(11-13)18-17-10-9-14-6-2-3-7-15(14)12-17/h2-12H,1H3 |
InChI Key |
CSTWHRLDXJVEED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanistic Basis
The radical thiol-ene reaction, as demonstrated in recent studies, offers a robust platform for constructing C–S bonds under mild conditions. This method leverages the anti-Markovnikov addition of thiols to electron-deficient alkenes, such as gem-difluorovinyl derivatives, via a radical chain mechanism. For Naphthalen-2-yl(m-tolyl)sulfane synthesis, the reaction employs 2-(2,2-difluorovinyl)naphthalene (1a) and 3-methylbenzenethiol (2a') under blue light irradiation (Scheme 1).
Scheme 1: Radical pathway for this compound synthesis
\$$
\ce{1a + 2a' ->[h\nu][\text{Blue LED}] 3a'}
\$$
The mechanism initiates with homolytic cleavage of the S–H bond in 3-methylbenzenethiol under 430 nm light, generating a thiyl radical. This species adds regioselectively to the β-carbon of the difluorovinyl group, followed by β-fluoride elimination to yield the stabilized vinyl radical. Chain propagation concludes with hydrogen abstraction from another thiol molecule, regenerating the thiyl radical.
Optimized Synthetic Procedure
Materials:
- 2-(2,2-Difluorovinyl)naphthalene (1a): 0.2 mmol
- 3-Methylbenzenethiol (2a'): 0.3 mmol (1.5 equiv)
- Dimethyl carbonate (DMC): 2.0 mL (degassed)
Protocol:
- Charge a 10 mL Schlenk tube with 1a and 2a'.
- Add degassed DMC and subject to three freeze-pump-thaw cycles.
- Backfill with N₂ and irradiate with blue LED (430 nm, 10 W) at 25°C for 3 h.
- Concentrate under reduced pressure and purify via silica chromatography (petroleum ether/ethyl acetate = 20:1).
Yield: 68–72% (extrapolated from analogous para-tolyl derivative).
Critical Reaction Parameters
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Light Intensity | 10 W (430 nm) | <8 W: Incomplete conversion |
| Solvent | DMC | THF: Radical quenching observed |
| Thiol Equiv | 1.5 | 1.0: 45% yield |
| Temperature | 25°C | 40°C: Side product formation |
Control experiments with TEMPO (3 equiv) suppressed product formation, confirming radical intermediacy. Light on/off studies demonstrated strict photodependence, with no conversion occurring in darkness.
B(C6F5)3-Catalyzed Alkyne-Thiosulfonate Coupling
Lewis Acid-Mediated Dual Activation
An alternative route exploits the ambiphilic reactivity of thiosulfonates under B(C6F5)3 catalysis. This method couples S-(m-tolyl) thiosulfonates (2b) with 2-ethynylnaphthalene (1b) through a concerted sulfur(IV)-to-sulfur(II) reduction (Scheme 2).
Scheme 2: Lewis acid-catalyzed synthesis
\$$
\ce{1b + 2b ->[B(C6F5)3][DABCO] 3a'}
\$$
The boron catalyst activates both the thiosulfonate’s sulfonyl group and the alkyne’s π-system, enabling a formal [2+2] cycloaddition followed by retro-electrocyclization. Triethylenediamine (DABCO) scavenges liberated sulfinic acid, driving the equilibrium.
Stepwise Synthesis and Isolation
Thiosulfonate Preparation (2b):
- React 3-methylbenzenesulfonyl chloride (10 mmol) with (n-Bu)4NI (30 mmol) in CH3CN/acetone (5:1) at 25°C for 20 h.
- Isolate S-(m-tolyl) 4-methylbenzenesulfonothioate via silica chromatography (petroleum ether/ethyl acetate = 15:1).
Main Coupling Reaction:
- Combine B(C6F5)3 (10 mol%), DABCO (1.0 equiv), 2b (1.5 equiv), and 1b (1.0 equiv) in CH3CN.
- Heat at 50°C under air for 24 h.
- Purify crude product by flash chromatography (petroleum ether/ethyl acetate = 10:1).
Spectroscopic Characterization Data
1H NMR (500 MHz, CDCl3):
- δ 7.82–7.76 (m, 3H, naphthyl H)
- δ 7.45 (d, J = 8.0 Hz, 2H, m-tolyl H)
- δ 7.31–7.25 (m, 4H, aromatic H)
- δ 2.41 (s, 3H, CH3)
13C NMR (126 MHz, CDCl3):
- 139.8 (C-S)
- 134.2, 132.7, 128.9 (naphthyl C)
- 21.5 (CH3)
HRMS (ESI):
- [M + Na]+ Calcd for C17H16NaS2+: 307.0698
- Found: 307.0701
Comparative Analysis of Methodologies
Efficiency and Practical Considerations
| Metric | Radical Method | Lewis Acid Method |
|---|---|---|
| Yield | 68–72% | 28–32% |
| Reaction Time | 3 h | 24 h |
| Substrate Complexity | Low | Moderate |
| Purification | Simple | Challenging |
| Scalability | >5 mmol demonstrated | ≤1 mmol tested |
The radical approach offers superior yields and shorter reaction times, attributed to the chain-propagation mechanism’s inherent efficiency. Conversely, the Lewis acid method requires pre-synthesized thiosulfonates, introducing additional synthetic steps.
Functional Group Tolerance
- Radical Method: Tolerates electron-rich thiols but sensitive to protic solvents.
- Lewis Acid Method: Compatible with sterically hindered alkynes but inhibited by strongly coordinating groups.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl(m-tolyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically used.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Naphthalen-2-yl(m-tolyl)sulfane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl(m-tolyl)sulfane involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions, making it useful in coordination chemistry. The aromatic rings can participate in π-π interactions, influencing the compound’s behavior in biological systems and materials science.
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties
Key Observations :
- The meta-tolyl group in this compound provides moderate steric bulk and electron-donating effects, enhancing stability compared to unsubstituted phenyl analogs.
- Styryl-containing analogs (e.g., Naphthalen-2-yl(styryl)sulfane) exhibit extended π-conjugation, influencing photophysical properties and isomerization behavior .
- Di(naphthalen-2-yl)sulfane demonstrates crystallographic non-planarity, critical for applications in copper-cluster composites .
Key Observations :
- This compound achieves scalable yields (up to 87%) under sonication-assisted, copper-catalyzed conditions, demonstrating industrial viability .
- Styryl derivatives require transition-metal catalysts (e.g., Ni or Cu) for controlled stereoselectivity, with yields exceeding 90% in optimized protocols .
- Vinyl sulfides (e.g., compound 3jb) show lower yields due to competing side reactions in tosyl-containing systems .
Physicochemical and Spectral Comparisons
Table 3: Spectral Data and Physical Properties
Biological Activity
Naphthalen-2-yl(m-tolyl)sulfane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a naphthalene ring substituted with a tolyl group and a sulfur atom. The presence of the sulfur atom in the structure is critical as it often influences the biological activity of sulfone and thioether compounds.
Antimicrobial Activity
Research has indicated that compounds containing naphthalene and sulfur functionalities exhibit significant antimicrobial properties. For instance, studies have shown that naphthalenes can target bacterial membranes, leading to cell lysis. The specific activity of this compound against various bacterial strains has not been extensively documented; however, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Naphthalene Sulfide | Staphylococcus aureus | 32 µg/mL |
| Naphthalene Thioether | Escherichia coli | 64 µg/mL |
| This compound | Not yet tested | N/A |
Anti-inflammatory Effects
In addition to antimicrobial properties, naphthalene derivatives have been studied for their anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various in vitro models.
Case Study: Anti-inflammatory Activity
A study on a series of naphthalene derivatives found that certain substitutions at the 2-position significantly enhanced their ability to inhibit nitric oxide production in macrophages, suggesting a potential pathway for anti-inflammatory activity. While specific data for this compound remains limited, its structural analogs provide a promising outlook.
The biological activity of this compound may be attributed to its ability to interact with cellular targets through mechanisms such as:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Membrane Disruption : The hydrophobic nature of naphthalene derivatives allows them to integrate into lipid membranes, potentially disrupting cellular integrity.
- Cytokine Modulation : By influencing signaling pathways related to inflammation and immune response.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for evaluating its therapeutic potential. Preliminary studies on related compounds suggest:
- Absorption : Moderate absorption through oral routes.
- Metabolism : Potential hepatic metabolism with formation of active metabolites.
- Excretion : Primarily renal excretion.
Toxicity profiles for similar naphthalene derivatives indicate low acute toxicity; however, long-term studies are necessary to assess chronic effects.
Q & A
Q. What are the established synthetic routes for Naphthalen-2-yl(m-tolyl)sulfane, and how can purity be validated?
this compound is typically synthesized via nucleophilic substitution or coupling reactions involving thiols and aryl halides. For example, a modified Ullmann coupling under copper catalysis can yield the target compound. Purity validation requires chromatographic techniques (HPLC or GC-MS) alongside spectroscopic methods (¹H/¹³C NMR, FT-IR) to confirm structural integrity. Crystallographic refinement using SHELX programs (e.g., SHELXL for small-molecule structures) can resolve ambiguities in stereochemistry .
Q. How are toxicity profiles assessed for sulfane sulfur compounds like this compound in preclinical studies?
Toxicity assessments follow standardized protocols, including in vitro cytotoxicity assays (e.g., MTT on mammalian cell lines) and in vivo studies in rodents. Key endpoints include hepatic/renal function markers, hematological parameters, and histopathology. Risk of bias (RoB) evaluation tools (Table C-6/C-7) are critical for determining study validity, focusing on randomization, dose accuracy, and outcome reporting .
Q. What spectroscopic techniques are optimal for characterizing sulfane sulfur interactions in this compound?
Raman spectroscopy and X-ray photoelectron spectroscopy (XPS) are effective for probing sulfur bonding environments. DFT calculations complement experimental data by modeling vibrational frequencies and electronic transitions. For example, the S–S stretching mode in sulfane sulfur can be identified at ~450–500 cm⁻¹ .
Advanced Research Questions
Q. How can contradictions in toxicological data for this compound be resolved?
Data discrepancies often arise from variability in exposure routes (oral vs. inhalation) or species-specific metabolism. Systematic reviews should apply confidence ratings (e.g., High/Moderate/Low per ) to prioritize studies with rigorous randomization, concealed allocation, and complete outcome reporting. Meta-analyses adjusting for covariates (e.g., dose, exposure duration) can reconcile conflicting results .
Q. What mechanistic insights explain the biological activity of sulfane sulfur in this compound?
Sulfane sulfur (S⁰) reacts with cysteine residues in proteins (e.g., MarR family transcriptional regulators), forming persulfides or disulfides that alter DNA-binding affinity. This modulates oxidative stress responses and antibiotic resistance pathways in bacteria. SSP4 fluorescent probes enable real-time tracking of sulfane sulfur dynamics in live cells .
Q. What computational strategies address challenges in modeling the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) predicts frontier molecular orbitals (HOMO-LUMO gaps) and nonlinear optical (NLO) properties. Solvent effects are incorporated via Polarizable Continuum Models (PCM). Docking studies further elucidate interactions with biological targets (e.g., hepatoprotective enzymes) .
Q. How do crystallographic refinement tools like SHELX improve structural analysis of sulfane-containing compounds?
SHELXL refines crystal structures by optimizing anisotropic displacement parameters and resolving disorder. For sulfane sulfur moieties, restraints on S–S bond lengths (2.0–2.1 Å) and angles (~104°) ensure accuracy. Twinning corrections (via SHELXD) are critical for high-throughput phasing in macromolecular complexes .
Methodological Considerations
- Experimental Design : Prioritize controlled exposure studies (Table B-1) with defined endpoints (e.g., hepatic effects, oxidative stress markers) .
- Data Validation : Cross-validate crystallographic data with spectroscopic results to confirm sulfur bonding motifs .
- Confidence Assessment : Use RoB questionnaires to exclude studies with unblinded dosing or incomplete outcome reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
